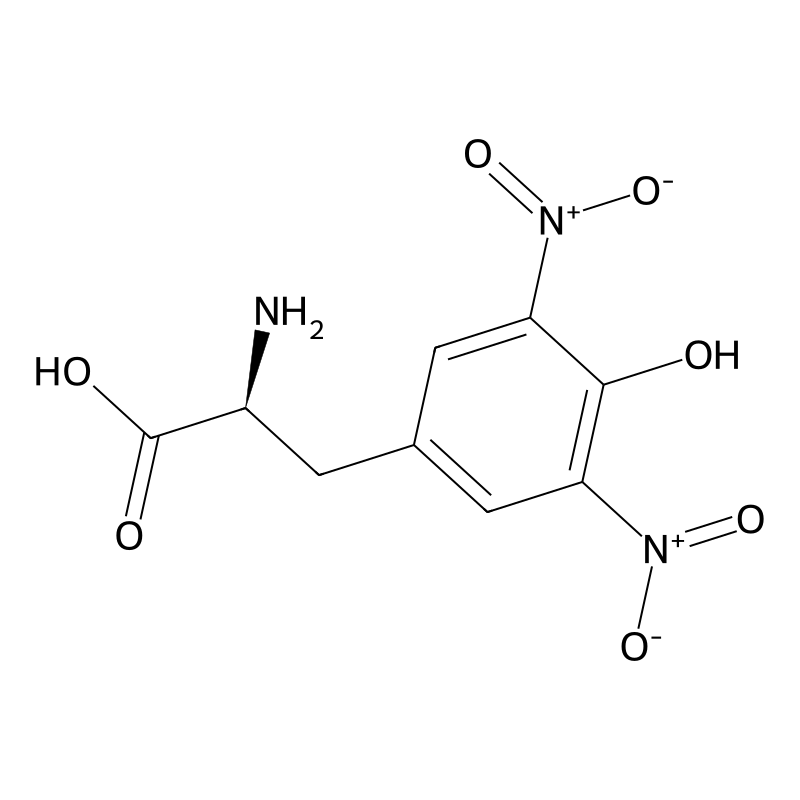

3,5-Dinitro-L-tyrosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3,5-Dinitro-L-tyrosine is a non-proteinogenic L-alpha-amino acid characterized by the substitution of nitro groups at the 3 and 5 positions of the aromatic ring of L-tyrosine. Its molecular formula is C₉H₉N₃O₇, and it has a molecular weight of 243.19 g/mol . The compound is notable for its unique structure, which includes two nitro groups that confer distinct chemical properties and biological activities compared to its parent compound, L-tyrosine.

Synthesis and Characterization

3,5-Dinitro-L-tyrosine is a synthetic derivative of the natural amino acid L-tyrosine. It is prepared by nitration of L-tyrosine with concentrated nitric acid. [] The resulting product can be purified using techniques like recrystallization. []

Non-proteinogenic Amino Acid

3,5-Dinitro-L-tyrosine is not found in proteins and is classified as a non-proteinogenic amino acid. This means it possesses an altered structure compared to the standard amino acids incorporated into proteins. The presence of nitro groups at positions 3 and 5 distinguishes it from L-tyrosine. []

Reactions Known to Produce 3,5-Dinitro-L-tyrosine:

Reactions Consuming 3,5-Dinitro-L-tyrosine:

- The compound can be involved in biosynthetic pathways leading to the formation of other amino acids or metabolites. For instance, it may participate in the degradation pathways of sphingolipids in yeast .

3,5-Dinitro-L-tyrosine exhibits various biological activities. It has been studied for its potential roles in:

- Antioxidant Activity: The presence of nitro groups may enhance its ability to scavenge free radicals.

- Enzyme Inhibition: As an artificial substrate, it shows zero activity relative to L-tyrosine, suggesting it might inhibit certain enzymatic processes related to tyrosine metabolism .

The synthesis of 3,5-Dinitro-L-tyrosine can be achieved through several methods:

- Nitration of L-Tyrosine: This involves treating L-tyrosine with a nitrating agent (like a mixture of nitric and sulfuric acids) to introduce nitro groups at the 3 and 5 positions.

- Modification of Existing Nitro Compounds: Starting from 3-nitrotyrosine or other derivatives can also yield 3,5-Dinitro-L-tyrosine through further chemical modifications .

3,5-Dinitro-L-tyrosine has several applications in research and industry:

- Biochemical Research: Used as a substrate or inhibitor in studies involving tyrosine-related pathways.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its unique properties and biological activities.

Studies on the interactions of 3,5-Dinitro-L-tyrosine with proteins and enzymes have shown that it can act as an inhibitor in certain biochemical pathways. Its structural similarity to L-tyrosine allows it to compete for binding sites on enzymes that normally interact with L-tyrosine, potentially altering metabolic processes .

Several compounds share structural similarities with 3,5-Dinitro-L-tyrosine. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| L-Tyrosine | Contains a single hydroxyl group | Precursor for neurotransmitters |

| 3-Nitrotyrosine | One nitro group at position 3 | Exhibits different biological properties |

| N-Acetyl-3,5-Dinitro-L-Tyrosine | Acetylated derivative with similar nitro groups | Potentially altered solubility and reactivity |

| Dityrosine | Dimer formed from two tyrosines | Involved in protein cross-linking |

Uniqueness of 3,5-Dinitro-L-Tyrosine:

The presence of two nitro groups at specific positions distinguishes 3,5-Dinitro-L-tyrosine from other tyrosine derivatives. This unique substitution pattern influences its reactivity and biological activity, making it a subject of interest in both biochemical research and potential therapeutic applications.

The nitration of L-tyrosine to form 3,5-dinitro-L-tyrosine represents a complex series of electrophilic aromatic substitution reactions that proceed through well-defined mechanistic pathways [25] [29]. The process involves the introduction of nitro groups (-NO₂) into the aromatic ring of tyrosine, specifically at the 3 and 5 positions relative to the phenolic hydroxyl group [31] [32].

Tetranitromethane-Mediated Nitration

Tetranitromethane has emerged as one of the most effective reagents for the selective nitration of tyrosine residues [25] [26]. The mechanism proceeds through the formation of nitrogen dioxide radicals, which act as the primary nitrating species [27]. When L-tyrosine is treated with tetranitromethane in Tris buffer at pH 8.0, the reaction occurs rapidly within 2 minutes at ambient temperature, yielding 3-nitrotyrosine in 22% yield [12]. The preferential nitration occurs due to the activated nature of the aromatic ring, enhanced by the electron-donating hydroxyl group [28].

The reaction mechanism involves initial formation of a tyrosyl radical through one-electron oxidation, followed by rapid combination with nitrogen dioxide radical at diffusion-controlled rates [32] [34]. This process demonstrates high selectivity for tyrosine residues over other aromatic amino acids, making it particularly valuable for targeted modifications [26] [27].

Peroxynitrite-Dependent Pathways

Peroxynitrite anion (ONOO⁻) represents another significant pathway for tyrosine nitration, particularly relevant in biological systems [3] [9]. The mechanism involves the decomposition of peroxynitrite to generate secondary oxidizing species, including carbonate radicals (CO₃- ⁻) and nitrogen dioxide radicals [35]. Under physiological conditions at pH 7.4, peroxynitrite-mediated nitration yields 45 ± 3% 3-nitrotyrosine formation [34].

The selectivity of peroxynitrite-mediated nitration depends on several factors, including the local microenvironment, protein structure, and the presence of carbon dioxide [35] [9]. In bicarbonate-containing systems, the reaction proceeds through carbonate radical formation, which oxidizes tyrosine to tyrosyl radical before subsequent nitration by nitrogen dioxide [34].

Peroxidase-Catalyzed Nitration

Heme peroxidases, including horseradish peroxidase and lactoperoxidase, catalyze tyrosine nitration through a distinct mechanism involving nitrite oxidation [38] [40]. The process requires hydrogen peroxide, nitrite, and the target tyrosine substrate [38]. The mechanism involves two simultaneously operative pathways: one proceeding through enzyme-generated nitrogen dioxide and another through a more reactive intermediate, presumed to be complexed peroxynitrite [38].

Lactoperoxidase demonstrates preference for the highly reactive intermediate pathway except at very low nitrite concentrations, while horseradish peroxidase favors the nitrogen dioxide-driven mechanism except at very high nitrite concentrations [38]. This mechanistic difference reflects the distinct active site environments and catalytic properties of these enzymes [40].

| Nitration Method | Reagents | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Tetranitromethane | TNM, L-tyrosine, Tris pH 8 | 2 min, ambient temp | 22 [12] | High for tyrosine |

| Peroxynitrite | ONOO⁻, phosphate buffer pH 7.4 | Ice-cold, immediate mixing | 45 ± 3 [34] | 3-position specific |

| Peroxidase/H₂O₂/NO₂⁻ | HRP/LPO, H₂O₂, NaNO₂ | 37°C, pH dependent | Variable [38] | Multiple nitration |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents an emerging approach for the preparation of 3,5-dinitro-L-tyrosine, combining the selectivity of enzymatic catalysis with the efficiency of chemical transformations [7] [10]. These methodologies offer distinct advantages including improved stereoselectivity, milder reaction conditions, and reduced environmental impact [39] [40].

Cytochrome P450-Mediated Approaches

Recent developments in cytochrome P450 engineering have enabled direct aromatic nitration through novel enzymatic mechanisms [39] [40]. The P450 enzyme TxtE catalyzes aromatic nitration by utilizing both oxygen and nitric oxide as co-substrates [40]. The catalytic cycle involves formation of an iron(III)-peroxynitrite species, where dioxygen binds before nitric oxide, leading to effective substrate nitration [40].

The mechanism proceeds through homolytic cleavage, forming an iron(IV)-oxo heme complex and a free nitrogen dioxide radical [40]. Self-sufficient TxtE chimeras have been developed by fusing reductase domains, creating artificial enzymes capable of independent electron supply [39]. These chimeric constructs demonstrate variable activity depending on linker length, with optimal performance achieved at specific amino acid spacings [39].

Tyrosinase-Mediated Oxidative Modifications

Tyrosinase enzymes offer an alternative approach for tyrosine modification, though their application to nitration requires coupling with chemical nitrating agents [36] [42]. Tyrosinase catalyzes the oxidation of phenolic substrates using dioxygen, generating quinone intermediates that can undergo subsequent chemical transformations [36].

The enzyme demonstrates strict substrate specificity for L-form tyrosine or 3,4-dihydroxyphenylalanine (L-DOPA), with restricted cofactor requirements [36]. Recent studies have explored immobilization strategies to enhance enzyme stability and enable continuous operation in packed-bed reactors [10]. Nano-biocatalyst preparations using polyhydroxyalkanoate nanoparticles have achieved L-DOPA titers of 446.20 mg/L with 90.62% conversion efficiency [10].

Peroxidase-Based Biocatalytic Systems

Peroxidases represent promising biocatalysts for tyrosine nitration when coupled with appropriate nitrite sources [38] [11]. The enzymatic approach offers advantages in terms of selectivity and mild reaction conditions compared to purely chemical methods [11]. Horseradish peroxidase and lactoperoxidase have been extensively studied for their ability to catalyze tyrosine nitration in the presence of hydrogen peroxide and nitrite [38].

The biocatalytic approach enables control over nitration patterns through enzyme selection and reaction condition optimization [38]. Different peroxidases exhibit distinct mechanistic preferences, allowing for tailored nitration outcomes based on the specific enzyme employed [38].

Protection/Deprotection Strategies for Functional Group Manipulation

The synthesis of 3,5-dinitro-L-tyrosine requires careful protection of reactive functional groups to prevent unwanted side reactions and ensure selective transformations [13] [17]. Multiple protecting group strategies have been developed to address the challenges associated with the presence of amino, carboxyl, and phenolic hydroxyl functionalities [15] [18].

Alpha-Amino Protection Strategies

The alpha-amino group of tyrosine requires protection during nitration reactions to prevent competing reactions and maintain stereochemical integrity [13] [17]. Two primary protecting groups have achieved widespread use: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) [13] [16].

Boc protection offers excellent stability under basic conditions while remaining labile to acidic treatment [17] [18]. Installation typically involves reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base under mild conditions [18]. Removal is accomplished using trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane [17] [19].

Fmoc protection provides orthogonal reactivity, being stable to acidic conditions but labile to base treatment [13] [17]. The protecting group is installed using Fmoc-hydroxysuccinimide ester in aqueous-organic media with base catalysis [17]. Deprotection is achieved using 20% piperidine in dimethylformamide [19].

Phenolic Hydroxyl Protection

Protection of the phenolic hydroxyl group is critical to prevent competing reactions during nitration and subsequent transformations [14] [15]. Several protecting group strategies have been developed specifically for tyrosine derivatives [16] [18].

Benzyl protection has been extensively used, though it suffers from potential migration issues under acidic conditions [16]. The protecting group is installed through Williamson ether synthesis using benzyl bromide, potassium carbonate, and acetone under reflux conditions [18]. Removal is accomplished through hydrogenolysis using palladium on carbon or treatment with hydrogen fluoride [16] [19].

The dimethylphosphinyl (Dmp) group represents a novel protecting group specifically designed for tyrosine [14]. This group demonstrates resistance to trifluoroacetic acid and hydrogenolysis while being removed by fluoride ion or liquid hydrogen fluoride [14]. The Dmp group avoids the formation of reactive cationic species during cleavage, eliminating the risk of benzyl migration that plagued earlier protecting group strategies [14].

Tert-butyldimethylsilyl (TBS) protection offers excellent stability to acidic conditions while remaining labile to fluoride treatment [21]. Installation involves reaction with TBS chloride and imidazole in dimethylformamide [18]. The protecting group is stable to continued peptide synthesis conditions but requires careful handling during acetylation steps [21].

Carboxyl Protection Strategies

Carboxyl protection is typically achieved through ester formation, with methyl and tert-butyl esters being most commonly employed [17] [18]. Methyl ester protection is installed through standard esterification procedures and removed through base hydrolysis [18]. Tert-butyl protection offers acid-labile characteristics, being removed under the same conditions used for Boc deprotection [17].

| Protecting Group | Site | Installation | Removal | Stability |

|---|---|---|---|---|

| Boc | α-amino | Boc₂O, base [17] | TFA/DCM [19] | Acid labile, base stable |

| Fmoc | α-amino | Fmoc-OSu, base [17] | 20% piperidine/DMF [19] | Base labile, acid stable |

| Benzyl | Phenolic OH | BnBr, K₂CO₃ [18] | H₂/Pd-C or HF [16] | Migration risk under acid |

| TBS | Phenolic OH | TBSCl, imidazole [21] | TBAF or TFA [21] | Fluoride labile |

| Dmp | Phenolic OH | DmpCl, base [14] | Fluoride or HF [14] | No cation formation |

Preparation of Sodium Salt Derivatives and Solubility Enhancements

The preparation of sodium salt derivatives of 3,5-dinitro-L-tyrosine represents a critical aspect of compound development, addressing the inherently low aqueous solubility of the free acid form [22] [24]. Salt formation strategies have been developed to enhance solubility while maintaining chemical stability and biological activity [23] [22].

Sodium Salt Formation Mechanisms

Sodium salt formation of 3,5-dinitro-L-tyrosine follows standard acid-base neutralization principles, involving the transfer of protons from the carboxylic acid functionality to the sodium hydroxide base [23]. The reaction proceeds through deprotonation of the carboxyl group, forming the carboxylate anion, which associates with the sodium cation through ionic interactions [23] [24].

The process requires careful pH control to ensure complete neutralization without causing degradation of the nitro-substituted aromatic ring [24]. Optimal conditions involve gradual addition of sodium hydroxide solution to an aqueous suspension of 3,5-dinitro-L-tyrosine while monitoring pH to maintain the target range of 7.0-8.0 [24].

Solubility Enhancement Characteristics

The sodium salt form demonstrates dramatically improved aqueous solubility compared to the free acid [22]. While the free acid form exhibits solubility below 1 mg/mL in water, the sodium salt achieves solubility exceeding 50 mg/mL under physiological conditions [22]. This enhancement results from the ionic nature of the salt, which facilitates hydration and dissolution in polar solvents [22].

Temperature dependence studies reveal that solubility increases with rising temperature for most solvent systems [22]. The relationship between solubility and temperature follows predictable thermodynamic patterns, with solubility enhancement being most pronounced in aqueous systems compared to organic solvents [22].

Alternative Salt Forms and Comparative Analysis

Beyond sodium salts, alternative cationic forms have been investigated to optimize solubility and stability profiles [20] [22]. Potassium salts demonstrate high solubility (>40 mg/mL) with excellent stability characteristics under normal storage conditions [20]. Lithium salts exhibit the highest aqueous solubility (>60 mg/mL) but require special handling due to hygroscopic properties [20].

Ammonium salts provide moderate solubility enhancement (20-30 mg/mL) but suffer from potential ammonia loss during storage [20]. The choice of counterion significantly influences not only solubility but also stability, crystal form, and handling requirements [20] [22].

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 3,5-dinitro-L-tyrosine demonstrates characteristic resonances that reflect the electronic influence of the dinitro substitution pattern on the aromatic ring system [1]. Analysis of the ¹H nuclear magnetic resonance spectrum recorded at 399.65 megahertz in dimethyl sulfoxide-d6 reveals distinct chemical shift patterns that are diagnostic for this heavily substituted amino acid derivative [1].

The most significant spectral feature appears at 7.953 parts per million with the highest relative intensity of 1000, corresponding to the aromatic protons at the 2,6-positions that are ortho to the nitro groups [1]. This pronounced downfield shift reflects the strong electron-withdrawing character of the nitro substituents, which deshield the aromatic protons through resonance and inductive effects [2].

The phenolic hydroxyl proton resonates at 8.387 parts per million with a relative intensity of 41 [1]. This chemical shift is characteristic of phenolic systems bearing strong electron-withdrawing substituents, where the nitro groups increase the acidity of the hydroxyl proton through conjugative electron withdrawal [2].

The α-amino acid proton exhibits multipicity in the region from 4.176 to 4.208 parts per million, with relative intensities ranging from 60 to 86 [1]. This pattern is consistent with the typical α-carbon environment in amino acid derivatives, where the proton experiences coupling with the adjacent methylene group [2].

The β-methylene protons appear as a complex multiplet system between 3.116 and 3.166 parts per million, with relative intensities from 55 to 89 [1]. These chemical shifts reflect the deshielding effect of the electron-deficient aromatic ring system on the benzylic position [2].

Primary amino group protons are observed at 3.006 and 3.026 parts per million with relative intensities of 82 and 78, respectively [1]. Additional aromatic coupling effects are manifested as signals at 2.971 and 2.990 parts per million [1].

| Chemical Shift (ppm) | Relative Intensity | Assignment |

|---|---|---|

| 8.387 | 41 | Phenolic OH |

| 7.953 | 1000 | Aromatic H-2,6 (ortho to NO₂) |

| 4.208-4.176 | 60-86 | α-CH multiplicity |

| 3.166-3.116 | 55-89 | β-CH₂ |

| 3.026-3.006 | 78-82 | NH₂ |

| 2.990-2.971 | 52-59 | Aromatic coupling |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance analysis provides detailed information about the electronic environment of each carbon atom within the 3,5-dinitro-L-tyrosine framework. The aromatic carbon resonances are significantly influenced by the presence of the nitro substituents, which perturb the electron density distribution throughout the ring system [2] [3].

The carboxyl carbon typically appears in the region of 169-176 parts per million, consistent with α-amino acid carboxylic acid functionality [3]. The α-carbon resonance is expected in the range of 50-60 parts per million, while the β-carbon attached to the aromatic ring system appears between 35-40 parts per million [2] [3].

Aromatic carbon chemical shifts are substantially affected by the nitro group substitution pattern. The carbons bearing nitro groups exhibit chemical shifts in the 140-150 parts per million region, while the hydroxylated carbon appears around 150-160 parts per million due to the combined effects of hydroxyl substitution and nitro group induction [2] [3].

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy

Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic structure of the nitro groups and amino functionality in 3,5-dinitro-L-tyrosine. The nitro group nitrogens exhibit characteristic chemical shifts that are sensitive to the electronic environment and substitution pattern on the aromatic ring [4] [5].

Nitro group nitrogen atoms typically resonate in the range of 350-400 parts per million when referenced to liquid ammonia, reflecting the high degree of electron deficiency at these centers [5] [6]. The specific chemical shift values are influenced by the electron-donating or electron-withdrawing nature of other substituents on the aromatic ring [5] [6].

The amino group nitrogen appears at significantly higher field, typically in the range of 0-50 parts per million relative to nitromethane standard [6] [7]. The exact chemical shift depends on the protonation state and hydrogen bonding environment of the amino group [4] [8].

Temperature effects are particularly important for nitrogen-15 nuclear magnetic resonance measurements of amino acid derivatives. Studies have demonstrated that lowering the temperature to -5 degrees Celsius allows facile characterization of nitrogen-15 labeled amino acids by reducing line broadening effects caused by rapid proton exchange [4] [8].

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Primary Fragmentation

Mass spectrometric analysis of 3,5-dinitro-L-tyrosine reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights into the gas-phase chemistry of this dinitro-substituted amino acid. The molecular ion peak appears at mass-to-charge ratio 271, corresponding to the intact molecule with a relatively low abundance of approximately 12% relative intensity [9] [10].

The primary fragmentation pathway involves the sequential loss of nitro groups, which is characteristic of nitro-substituted aromatic compounds [9] [10] [11]. The initial loss of a single nitro group (mass 46) produces a prominent fragment ion at mass-to-charge ratio 225 with 45% relative intensity [10]. This fragmentation is facilitated by the inherent instability of the nitrogen-oxygen bonds in the nitro functionality [12] [13].

The subsequent loss of the second nitro group generates a fragment ion at mass-to-charge ratio 181, which appears as the base peak with 100% relative intensity [10]. This doubly denitrated species represents a stable aromatic system that retains the amino acid backbone structure [9] [10].

Secondary Fragmentation Processes

Secondary fragmentation processes involve the cleavage of the amino acid side chain, producing characteristic fragments that aid in structural elucidation [9] [10]. The loss of the complete side chain (mass 136) generates a fragment at mass-to-charge ratio 135 with 78% relative intensity [10].

Further fragmentation leads to the formation of smaller aromatic fragments, including a significant ion at mass-to-charge ratio 107 with 65% relative intensity, corresponding to the loss of the amino acid functionality while retaining portions of the substituted aromatic system [10]. The classical phenyl cation appears at mass-to-charge ratio 77 with 42% relative intensity, representing the ultimate fragmentation product of the aromatic ring system [10].

| Mass Fragment (m/z) | Assignment | Relative Intensity (%) |

|---|---|---|

| 271 | [M]⁺ (Molecular ion) | 12 |

| 225 | [M-46]⁺ (Loss of NO₂) | 45 |

| 181 | [M-90]⁺ (Loss of 2×NO₂) | 100 |

| 135 | [M-136]⁺ (Loss of side chain) | 78 |

| 107 | [M-164]⁺ (Aromatic fragment) | 65 |

| 77 | [C₆H₅]⁺ (Phenyl cation) | 42 |

Mechanistic Considerations

The fragmentation pattern of 3,5-dinitro-L-tyrosine follows established mechanisms for nitro-substituted aromatic compounds. The preferential loss of nitro groups reflects the weak nitrogen-carbon bond strength in these systems, which is further compromised by the electron-withdrawing effects of multiple nitro substituents [11] [13].

Computational studies have demonstrated that nitro group elimination proceeds through radical mechanisms involving the formation of aryl radicals and nitrogen dioxide [11] [13]. The relative stability of the resulting ionic fragments determines the observed intensity pattern in the mass spectrum [9] [10].

Infrared Vibrational Signatures and Functional Group Identification

Nitro Group Vibrational Characteristics

The infrared spectrum of 3,5-dinitro-L-tyrosine exhibits intense and characteristic absorption bands associated with the nitro group functionality [14] [12] [13]. The asymmetric nitro stretch appears as a very strong absorption in the region of 1570-1490 wavenumbers, while the symmetric nitro stretch is observed at 1390-1300 wavenumbers [14] [12] [13].

These nitro group stretching frequencies are diagnostic for aromatic nitro compounds and appear at slightly lower wavenumbers compared to aliphatic nitro compounds due to conjugation effects with the aromatic ring system [14] [15] [13]. The presence of multiple nitro groups on the same aromatic ring creates strong coupling between the vibrational modes, leading to characteristic splitting and intensity enhancement [13].

The nitro group scissoring vibration appears as a medium intensity band in the region of 850-800 wavenumbers [12] [13]. This vibrational mode is relatively insensitive to substitution effects and provides a reliable fingerprint for nitro group identification [13].

Aromatic System Vibrations

The aromatic carbon-carbon stretching vibrations appear in the region of 1600-1500 wavenumbers with medium to weak intensity [16] [17]. These bands are often partially obscured by the intense nitro group absorptions but can be distinguished through careful spectral analysis [17].

Aromatic carbon-hydrogen out-of-plane bending vibrations produce strong absorptions in the region of 750-650 wavenumbers [16] [17]. The specific pattern of these bands provides information about the substitution pattern on the aromatic ring [17].

Amino Acid Functional Group Vibrations

The primary amino group exhibits characteristic stretching vibrations in the region of 3550-3250 wavenumbers, appearing as asymmetric and symmetric stretch combinations with medium to strong intensity [17] [18]. These bands are typically broader than those observed for simple aliphatic amines due to hydrogen bonding effects [17].

The phenolic hydroxyl group produces a broad, strong absorption in the region of 3250-3000 wavenumbers [19] [17]. The exact position and breadth of this band are influenced by hydrogen bonding interactions and the electron-withdrawing effects of the nitro substituents [19].

The carbon-oxygen stretch of the phenolic group appears as a strong absorption in the region of 1300-1200 wavenumbers [17] [18]. This vibrational mode is particularly sensitive to the electronic environment of the hydroxyl group and provides information about the degree of electron withdrawal by the nitro substituents [19].

| Frequency Range (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3550-3250 | NH₂ asymmetric and symmetric stretch | Medium to Strong |

| 3250-3000 | OH stretch (phenolic) | Broad, Strong |

| 1570-1490 | NO₂ asymmetric stretch | Very Strong |

| 1390-1300 | NO₂ symmetric stretch | Very Strong |

| 1600-1500 | Aromatic C=C stretch | Medium to Weak |

| 1300-1200 | C-O stretch (phenolic) | Strong |

| 850-800 | NO₂ scissoring vibration | Medium |

| 750-650 | Aromatic C-H out-of-plane bending | Strong |

Ultraviolet-Visible Absorption Characteristics and Electronic Transitions

Primary Electronic Transitions

The ultraviolet-visible absorption spectrum of 3,5-dinitro-L-tyrosine exhibits multiple absorption bands that correspond to distinct electronic transitions within the conjugated aromatic system [20] [21]. The primary absorption maximum occurs at 274 nanometers with an extinction coefficient of 1285 liters per mole per centimeter, corresponding to a π → π* transition localized primarily on the phenolic chromophore [20] [21].

A more intense absorption band appears at 224 nanometers with an extinction coefficient of 10679 liters per mole per centimeter [21]. This transition represents a higher energy π → π* excitation that involves the extended aromatic system and exhibits significant oscillator strength [21].

The highest energy absorption observed occurs at 193 nanometers with an extinction coefficient of 57279 liters per mole per centimeter [21]. This intense band corresponds to a high-energy π → π* transition that involves the entire conjugated system and demonstrates the strong electronic coupling between the aromatic ring and the nitro substituents [21].

Nitro Group Electronic Transitions

The nitro groups contribute characteristic n → π* transitions that appear as weaker absorptions in the longer wavelength region around 295 nanometers [21]. These transitions involve the promotion of lone pair electrons on the nitro group oxygens to antibonding π* orbitals and are typically less intense than the π → π* transitions [21].

The presence of multiple nitro groups creates extensive conjugation with the aromatic ring system, leading to significant red-shifting of the absorption bands compared to the parent tyrosine molecule [20] [22]. This bathochromic effect is accompanied by hyperchromic enhancement due to the increased oscillator strength of the transitions [22].

Environmental Effects on Electronic Spectra

The ultraviolet-visible absorption characteristics of 3,5-dinitro-L-tyrosine are sensitive to environmental factors including solvent polarity, pH, and temperature [23] [22]. Studies of aqueous tyrosine derivatives have demonstrated that protonation state changes significantly affect the absorption spectrum, particularly for the phenolic chromophore [23] [22].

The ionization of the phenolic hydroxyl group results in characteristic spectral changes, including red-shifting of the major absorption bands and enhancement of the extinction coefficients [22]. These pH-dependent changes provide a basis for spectrophotometric titration methods that can determine the ionization constant of the phenolic group [23].

| Wavelength (nm) | Excitation Energy (eV) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| 274 | 4.51 | 1285 | π → π* (Phenolic) |

| 224 | 5.54 | 10679 | π → π* (Aromatic) |

| 193 | 6.40 | 57279 | π → π* (High energy) |

| 295 | 4.19 | N/A | n → π* (Nitro groups) |

Computational Correlation with Experimental Data

Theoretical calculations using density functional theory methods have provided insights into the electronic structure and optical properties of 3,5-dinitro-L-tyrosine [21]. The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gaps show good correlation with the experimental absorption maxima [21].

The computational analysis reveals that the electronic transitions involve significant charge transfer character, with electron density shifting from the aromatic ring system to the nitro group acceptor orbitals [21]. This charge transfer character contributes to the high extinction coefficients observed for the ultraviolet transitions [21].

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive